3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione
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Overview
Description
3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione is a complex organic compound that features a chromene core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of both benzoyl and phenyl groups, along with the chromene ring, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione typically involves a multi-step process. One common method includes the condensation of 2-benzoyl-3-oxo-3-phenylprop-1-en-1-ylamine with a suitable chromene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium methoxide, in a solvent like methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione: This compound shares a similar core structure but with different substituents, leading to variations in chemical properties and reactivity.
ethyl (2Z)-2-({2-[(Z)-benzoyl]-3-oxo-3-phenylprop-1-en-1-yl}amino)-3-(dimethylamino)prop-2-enoate: Another related compound with a similar backbone but different functional groups.
Uniqueness
The uniqueness of 3-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]-5,6,7,8-tetrahydro-2H-chromene-2,5-dione lies in its specific combination of functional groups and the chromene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7,8-dihydro-6H-chromene-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5/c27-21-12-7-13-22-18(21)14-20(25(30)31-22)26-15-19(23(28)16-8-3-1-4-9-16)24(29)17-10-5-2-6-11-17/h1-6,8-11,14-15,28H,7,12-13H2/b23-19+,26-15? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTVXOSJHSMBTK-MLBZFUCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C=C(C(=O)O2)N=C/C(=C(/C3=CC=CC=C3)\O)/C(=O)C4=CC=CC=C4)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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